5'-O-[(2,3-Dimethoxyphenyl)(diphenyl)methyl]-5-fluoro-2'-O-methyluridine
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Overview
Description
5’-O-(DIMETHOXYTRITYL)-5-FLUORO-2’-O-METHYLURIDINE is a modified nucleoside used primarily in the synthesis of oligonucleotides. The compound features a dimethoxytrityl (DMT) protecting group at the 5’-hydroxyl position, a fluorine atom at the 5-position of the uracil base, and a methyl group at the 2’-hydroxyl position of the ribose sugar. These modifications enhance the stability and functionality of the nucleoside in various biochemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-O-(DIMETHOXYTRITYL)-5-FLUORO-2’-O-METHYLURIDINE typically involves multiple steps:
Protection of the 5’-Hydroxyl Group: The 5’-hydroxyl group of uridine is protected using the dimethoxytrityl (DMT) group.
Fluorination: The 5-position of the uracil base is fluorinated using a fluorinating agent like diethylaminosulfur trifluoride (DAST).
Methylation: The 2’-hydroxyl group of the ribose sugar is methylated using methyl iodide in the presence of a base such as sodium hydride.
Industrial Production Methods
Industrial production of 5’-O-(DIMETHOXYTRITYL)-5-FLUORO-2’-O-METHYLURIDINE follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing production costs. Techniques such as column chromatography are used for purification .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the 5-fluoro position of the uracil base.
Reduction: Reduction reactions can occur at the 2’-O-methyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Detritylation: Acidic conditions using dichloroacetic acid or trichloroacetic acid are employed.
Major Products Formed
Detritylation: Removal of the DMT group yields 5-FLUORO-2’-O-METHYLURIDINE.
Scientific Research Applications
5’-O-(DIMETHOXYTRITYL)-5-FLUORO-2’-O-METHYLURIDINE is widely used in scientific research, particularly in the fields of:
Mechanism of Action
The mechanism of action of 5’-O-(DIMETHOXYTRITYL)-5-FLUORO-2’-O-METHYLURIDINE involves its incorporation into oligonucleotides during synthesis. The DMT group protects the 5’-hydroxyl group, preventing unwanted reactions. During oligonucleotide synthesis, the DMT group is removed under acidic conditions, allowing the nucleoside to participate in the formation of phosphodiester bonds . The fluorine atom at the 5-position of the uracil base enhances the stability of the nucleoside, making it resistant to enzymatic degradation .
Comparison with Similar Compounds
Similar Compounds
5’-O-(DIMETHOXYTRITYL)-2’-DEOXYTHYMIDINE: Similar in structure but lacks the fluorine atom and the 2’-O-methyl group.
5’-O-(DIMETHOXYTRITYL)-2’-O-METHYLURIDINE: Similar but lacks the fluorine atom.
5’-O-(DIMETHOXYTRITYL)-5-FLUORO-2’-DEOXYURIDINE: Similar but lacks the 2’-O-methyl group.
Uniqueness
5’-O-(DIMETHOXYTRITYL)-5-FLUORO-2’-O-METHYLURIDINE is unique due to the combination of the DMT protecting group, the fluorine atom at the 5-position, and the 2’-O-methyl group. This combination enhances the stability and functionality of the nucleoside, making it particularly useful in oligonucleotide synthesis and various biochemical applications .
Properties
CAS No. |
869355-45-3 |
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Molecular Formula |
C31H31FN2O8 |
Molecular Weight |
578.6 g/mol |
IUPAC Name |
1-[(2R,3R,4R,5R)-5-[[(2,3-dimethoxyphenyl)-diphenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-5-fluoropyrimidine-2,4-dione |
InChI |
InChI=1S/C31H31FN2O8/c1-38-23-16-10-15-21(26(23)39-2)31(19-11-6-4-7-12-19,20-13-8-5-9-14-20)41-18-24-25(35)27(40-3)29(42-24)34-17-22(32)28(36)33-30(34)37/h4-17,24-25,27,29,35H,18H2,1-3H3,(H,33,36,37)/t24-,25-,27-,29-/m1/s1 |
InChI Key |
UTCWLCXHMXZTBC-GCMXZSHTSA-N |
Isomeric SMILES |
CO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)F)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=C(C(=CC=C5)OC)OC)O |
Canonical SMILES |
COC1C(C(OC1N2C=C(C(=O)NC2=O)F)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=C(C(=CC=C5)OC)OC)O |
Origin of Product |
United States |
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